molecular formula C18H17F2NO5 B2499925 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate CAS No. 1794751-76-0

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate

Cat. No. B2499925
CAS RN: 1794751-76-0
M. Wt: 365.333
InChI Key: PTKBEPICRQLGFI-UHFFFAOYSA-N
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Description

The compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some aspects of the compound . For instance, the use of dimethoxybenzyl groups as protective groups in synthesis and their influence on crystal structures is mentioned . Additionally, the synthesis and properties of compounds with similar structures, such as 2-oxo derivatives and amino substituted molecules, are also discussed .

Synthesis Analysis

The synthesis of related compounds involves the use of protective groups like the 2,4-dimethoxybenzyl group, which is shown to be stable under various conditions and can be cleaved under mild conditions . The synthesis of complex molecules often requires such protective groups to improve yields and selectivity. The synthesis of 2-oxopyrimido[2,1-b]benzothiazole derivatives involves condensation reactions and careful control of reaction conditions to form the desired heterocyclic ring systems .

Molecular Structure Analysis

The influence of substituents on the crystal structure of related compounds has been studied, revealing that the type and size of groups bonded to the nitrogen atom can significantly affect the molecular conformation . The molecular structure of 2-oxopyrimido[2,1-b]benzothiazole derivatives has been determined by X-ray analysis, showing the importance of the exocyclic carbonyl group and the dihedral angle it forms with the heterocyclic ring system .

Chemical Reactions Analysis

The reactivity of related compounds with various functional groups is crucial for their application in synthesis. For example, the derivatization of aromatic aldehydes with amino groups to form fluorescent products is a reaction that demonstrates the selective reactivity of these compounds . The synthesis of fluorescent quinolines from 2-oxo derivatives involves chlorination and amination steps, indicating the potential reactivity of similar 2-oxoethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their fluorescent properties, are of interest in various applications. The fluorescent derivatives of aromatic aldehydes have been shown to have high sensitivity and stability, with detection limits in the femtomolar range . The fluorescent properties of 2-amino substituted quinolines, including pH independence and large Stokes shifts, are also noteworthy, although they exhibit a rather low quantum yield .

Scientific Research Applications

Fluorescent Properties and Biomolecule Linking

  • Synthesis and Fluorescent Properties of 2-Amino Substituted Quinolines : Compounds similar to 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate, specifically 2-amino substituted quinolines, have been synthesized and studied for their fluorescent properties. These compounds, after being linked to appropriate biomolecules, exhibit pH-independent fluorescence with large Stokes shifts, albeit with low quantum yields, making them suitable for bioimaging applications (Stadlbauer et al., 2009).

Oxidative Amination

  • Oxidative Amination of Benzoxazoles : An electrochemically promoted coupling of benzoxazoles and amines has been developed, leading to the formation of 2-aminobenzoxazoles. This process avoids the use of excess chemical oxidants or large amounts of supporting electrolyte, simplifying workup and reducing waste, which could have parallels in the synthesis or functionalization of compounds like 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate (Gao et al., 2014).

Nucleophilicity and Reactive Studies

  • Nucleophilicity of 2-Aminothiazoles : Research on 2-aminothiazoles interacting with superelectrophilic compounds provides insights into the nitrogen and carbon nucleophilicities of these molecules. This could be relevant for understanding the reactivity of the nitrogen and carbon centers in 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,3-dimethoxybenzoate and similar compounds (Forlani et al., 2006).

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO5/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-10-16(22)21-9-11-6-7-12(19)8-14(11)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKBEPICRQLGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,3-dimethoxybenzoate

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